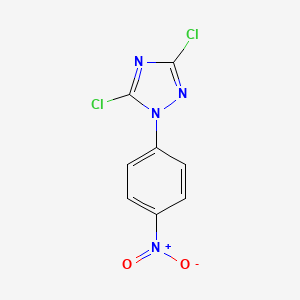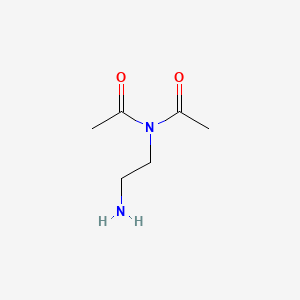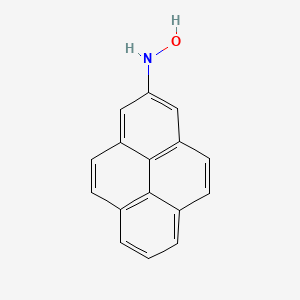
2-Pyrenamine, N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrenamine, N-hydroxy- is an organic compound with the molecular formula C16H11NO It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an amino group (-NH2) and a hydroxyl group (-OH) attached to the pyrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrenamine, N-hydroxy- typically involves the nitration of pyrene followed by reduction and hydroxylation. One common method is as follows:
Nitration: Pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitropyrene.
Reduction: The 2-nitropyrene is then reduced to 2-aminopyrene using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Hydroxylation: Finally, the 2-aminopyrene is hydroxylated to form 2-Pyrenamine, N-hydroxy- using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of 2-Pyrenamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrenamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyrenamine, N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in studying aromaticity and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2-Pyrenamine, N-hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cytotoxic effects. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxypyrene: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-Aminopyrene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
2-Pyrenamine, N-hydroxy- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of applications and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
134531-68-3 |
|---|---|
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
N-pyren-2-ylhydroxylamine |
InChI |
InChI=1S/C16H11NO/c18-17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17-18H |
InChI-Schlüssel |
TZICZFYABFNWGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)NO)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
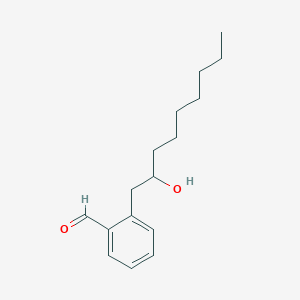
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
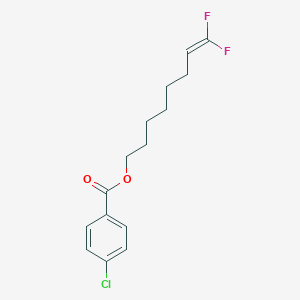
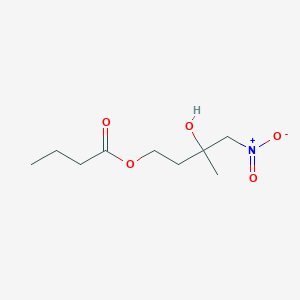
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)



![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
